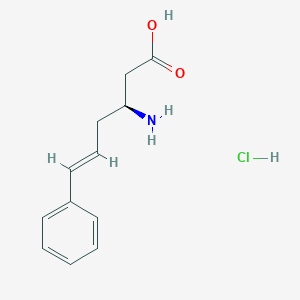

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

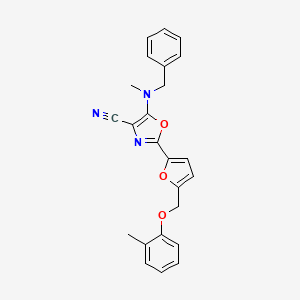

“(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a hex-5-enoic acid group (a six-carbon chain with a double bond and a carboxylic acid group), and a hydrochloride group (an HCl molecule) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group (amino, phenyl, hex-5-enoic acid, hydrochloride). The exact methods would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests that part of the molecule is aromatic (ring-shaped), while the hex-5-enoic acid group indicates a chain structure with a double bond and a carboxylic acid group. The amino and hydrochloride groups would likely be attached at specific points along this structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The double bond in the hex-5-enoic acid group could also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar amino and carboxylic acid groups could affect its solubility in water. The aromatic phenyl group and the double bond in the hex-5-enoic acid group could influence its stability and reactivity .Mécanisme D'action

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride's mechanism of action involves its interaction with glutamate receptors in the central nervous system. This compound is a selective agonist of the mGluR5 receptor, which activates a signaling cascade involving the G protein and second messenger systems. This activation leads to the modulation of synaptic transmission and plasticity, which may play a role in learning and memory. This compound also acts as an antagonist of the NMDA receptor, which is involved in excitotoxicity and neuronal damage in various neurological disorders.

Biochemical and Physiological Effects

This compound's biochemical and physiological effects have been studied in animal models and in vitro experiments. This compound has been shown to enhance synaptic plasticity, increase neurotrophic factor expression, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to reduce the severity of schizophrenia-like behaviors in animal models of the disorder. In vitro experiments have demonstrated this compound's ability to modulate glutamate receptor activity and protect against glutamate-induced excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride's advantages for lab experiments include its selectivity for specific glutamate receptors, its ability to modulate synaptic plasticity, and its potential therapeutic applications in neurological disorders. However, this compound's limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects on other neurotransmitter systems.

Orientations Futures

For (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride research include further investigation of its potential therapeutic applications in neurological disorders, as well as its use as a tool for studying glutamate receptor function and synaptic plasticity. Additional studies are needed to determine the optimal dosing and administration of this compound, as well as its long-term effects on neuronal function and behavior. Furthermore, the development of more selective and potent this compound analogs may enhance its therapeutic potential and reduce its potential toxicity.

Méthodes De Synthèse

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride can be synthesized through a multistep process involving the reaction of 4-phenylbutyric acid with hydrogen cyanide to form a nitrile intermediate. This intermediate is then reduced to an amine using lithium aluminum hydride, followed by a Grignard reaction with 2-bromo-3-hexene to form an unsaturated amine. The final step involves the hydrolysis of the double bond to form this compound hydrochloride.

Applications De Recherche Scientifique

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride has been studied for its potential biological activities, including its role as a glutamate receptor agonist and antagonist. This compound has been shown to activate the metabotropic glutamate receptor 5 (mGluR5) and inhibit the ionotropic glutamate receptor N-methyl-D-aspartate (NMDA) receptor. These activities have been linked to potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Safety and Hazards

As with any chemical compound, handling “(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound. For example, if it’s a strong acid or base, it could be corrosive. If it’s intended to be a drug, it could have biological effects that could be harmful in certain situations .

Propriétés

IUPAC Name |

(E,3S)-3-amino-6-phenylhex-5-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREIHEVSPFNFKW-OSVHXEEUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

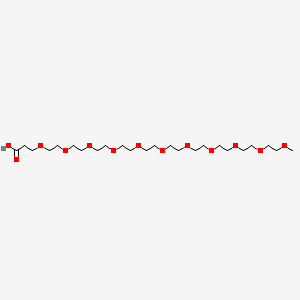

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)